Evacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP). [, ] It was initially investigated as a potential therapeutic option for reducing cardiovascular events through increasing high-density lipoprotein cholesterol (HDL-C) concentrations. [] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. [] Inhibition of CETP leads to an increase in HDL-C levels and a decrease in low-density lipoprotein cholesterol (LDL-C) levels. [, ]
Evacetrapib is a novel compound that functions as a potent and selective inhibitor of cholesteryl ester transfer protein (CETP). CETP plays a critical role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By inhibiting this protein, Evacetrapib aims to increase HDL cholesterol levels while decreasing LDL cholesterol levels, potentially providing therapeutic benefits in managing dyslipidemia and cardiovascular diseases .
Evacetrapib was synthesized by Eli Lilly and Company. It belongs to the class of CETP inhibitors, which are designed to modify lipid profiles in patients with elevated cholesterol levels . The compound has undergone various clinical trials to assess its efficacy and safety in humans, demonstrating significant impacts on lipid metabolism .
The synthesis of Evacetrapib involves several steps that utilize advanced organic chemistry techniques. The compound is prepared using specific reagents and conditions that ensure high yield and purity. The synthesis typically includes:
The detailed methodology for synthesizing Evacetrapib can be found in specialized pharmacological literature, where various parameters including reaction times, temperatures, and concentrations are meticulously documented .
Evacetrapib's molecular structure is characterized by its specific arrangement of atoms that confer its biological activity. The compound's formula is C23H31N3O4S, reflecting a complex structure that includes:
The molecular weight of Evacetrapib is approximately 429.58 g/mol, which is significant for its pharmacokinetic properties .
Evacetrapib undergoes several chemical reactions during its metabolic pathway. Key reactions include:
Understanding these reactions is essential for predicting the compound's behavior in biological systems and optimizing its therapeutic use.
Evacetrapib exerts its pharmacological effects through the inhibition of CETP activity. This mechanism can be summarized as follows:
Clinical studies have demonstrated dose-dependent increases in HDL cholesterol and decreases in LDL cholesterol when Evacetrapib is administered .
Evacetrapib has several scientific applications primarily related to cardiovascular health:
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (~53 kDa) that mediates the reciprocal exchange of cholesteryl esters (CE) from high-density lipoproteins (HDL) for triglycerides (TG) from apolipoprotein B-containing lipoproteins—very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) [1] [5] [8]. This transfer activity reduces HDL-cholesterol (HDL-C) concentrations while increasing the cholesterol content of atherogenic VLDL and LDL particles [7] [8]. CETP’s structural architecture features a banana-shaped dimer with two tubular lipid-binding domains, forming a hydrophobic tunnel that facilitates lipid shuttling between lipoproteins [5] [8]. Genetic studies indicate that elevated CETP activity correlates with atherogenic dyslipidemia, characterized by low HDL-C, elevated LDL-C, and small, dense LDL particles—a profile strongly associated with atherosclerotic cardiovascular disease (ASCVD) risk [7] [10]. Conversely, CETP deficiency increases HDL-C and decreases LDL-C but may not uniformly reduce ASCVD risk, highlighting the complexity of CETP’s role in vascular biology [5] [7].
The development of CETP inhibitors emerged from epidemiological observations linking high HDL-C levels to reduced ASCVD risk and the identification of CETP-deficient populations with markedly elevated HDL-C [3] [6]. Torcetrapib, the first CETP inhibitor tested in Phase III trials (ILLUMINATE, 2006), increased HDL-C by 72% and reduced LDL-C by 25% but paradoxically increased cardiovascular mortality and adverse events due to off-target aldosterone elevation and hypertension [3] [6]. Subsequent agents like dalcetrapib (dal-OUTCOMES, 2012) raised HDL-C by 30% but failed to reduce LDL-C or ASCVD events, leading to trial termination for futility [3] [6]. These setbacks underscored the need for inhibitors without off-target toxicity and with robust LDL-lowering efficacy [6].
Table 1: Evolution of CETP Inhibitors in Clinical Development
Inhibitor | Trial (Phase) | HDL-C Change | LDL-C Change | Outcome | Key Limitations |
---|---|---|---|---|---|
Torcetrapib | ILLUMINATE (III) | ↑72% | ↓25%* | ↑ Mortality/CV events | Aldosterone elevation, hypertension |
Dalcetrapib | dal-OUTCOMES (III) | ↑30% | ↔ | No benefit (futility) | Weak LDL reduction |
Evacetrapib | ACCELERATE (III) | ↑130% | ↓37% | No benefit (futility) | Insufficient trial duration |
Anacetrapib | REVEAL (III) | ↑104% | ↓17% | ↓ Coronary events | Long half-life, tissue accumulation |
Obicetrapib† | PREVAIL (III) | ↑180% | ↓51% | Ongoing | — |
*Indirect measurement; †Current development [3] [4] [6].
Evacetrapib (LY2484595) is a potent benzazepine-based CETP inhibitor designed to overcome the limitations of earlier agents [2] [4] [9]. Preclinical profiling demonstrated high selectivity for CETP (IC₅₀ = 5.5 nM against recombinant human CETP) without activating adrenal cortisol or aldosterone synthesis—a critical distinction from torcetrapib [2] [4]. Pharmacologically, evacetrapib is classified as a reversible, small-molecule inhibitor that binds CETP’s hydrophobic tunnel, blocking lipid shuttling without altering protein expression [8] [9]. Its development prioritized LDL-C reduction alongside HDL-C elevation, hypothesizing that dual lipid modulation would translate to ASCVD benefit [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1